1-(2-Chloro-6-methylpyridin-3-YL)ethanone
Overview
Description
1-(2-Chloro-6-methylpyridin-3-yl)ethanone, also known as Ethanone, 1-(2-chloro-6-methyl-3-pyridinyl)-, is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . It is typically stored at room temperature and is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The exact chemical reactions involving this compound are not specified in the search results. For a detailed analysis of the chemical reactions, it would be best to refer to peer-reviewed papers or technical documents .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 169.61 .Scientific Research Applications
Occupational Health Effects of Chlorinated Solvents
Occupational exposure to chlorinated aliphatic solvents, including compounds similar to 1-(2-Chloro-6-methylpyridin-3-YL)ethanone, has been associated with various adverse health effects. These effects span across the central nervous system, reproductive system, liver, kidneys, and may also include carcinogenicity. Studies emphasize the need for definitive prospective biomarker studies to accurately assess the impact of such compounds on health. The article by Ruder (2006) provides a comprehensive review of occupational epidemiology literature on widely used chlorinated solvents and discusses the implications for worker health (Ruder, 2006).
Neurodevelopmental Effects of Chlorpyrifos
Although not directly about this compound, Eaton et al. (2008) discuss the controversial potential for chlorpyrifos, a structurally related compound, to induce neurodevelopmental effects at low doses. This review critically examines the association between chlorpyrifos exposure and neurodevelopmental outcomes, highlighting the complexities and gaps in current understanding (Eaton et al., 2008).
Electrochemical Surface Finishing and Energy Storage
Tsuda, Stafford, and Hussey (2017) explore the progress in electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), a field potentially relevant to the chemistry of this compound. The article reviews applications in electroplating and energy storage, indicating that advancements in handling haloaluminate RTILs could provide new insights into related compounds (Tsuda, Stafford, & Hussey, 2017).
Applications of Redox Mediators in Organic Pollutant Treatment
Husain and Husain (2007) discuss the use of redox mediators in the treatment of organic pollutants via enzymatic methods, a field of study that may have implications for the biodegradation or transformation of compounds like this compound. This review sheds light on how redox mediators can enhance the efficiency of degradation of recalcitrant compounds, offering insights into potential environmental applications (Husain & Husain, 2007).
Mechanism of Action
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Properties
IUPAC Name |
1-(2-chloro-6-methylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMWLYUKXRLPJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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